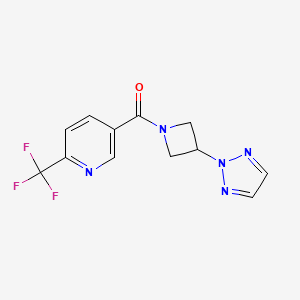
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C12H10F3N5O and its molecular weight is 297.241. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone represents a novel class of chemical entities with significant potential in medicinal chemistry. This article focuses on its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Azetidine Ring : A four-membered ring that contributes to the compound's unique pharmacological properties.
- Triazole Moiety : Known for its role in enhancing biological activity through various mechanisms.
- Trifluoromethyl Pyridine Group : This moiety is often associated with increased lipophilicity and biological potency.
The molecular formula is C12H10F3N5O with a molecular weight of approximately 305.24 g/mol.
Antimicrobial Activity
Preliminary studies indicate that compounds containing triazole and azetidine structures exhibit notable antimicrobial properties. Testing has shown that derivatives similar to This compound possess varying degrees of activity against both Gram-positive and Gram-negative bacteria.
| Compound | Zone of Inhibition (mm) | Gram Positive | Gram Negative |
|---|---|---|---|
| Compound A | 15 | Yes | No |
| Compound B | 20 | Yes | Moderate |
| Target Compound | 18 | Yes | Moderate |
These results suggest that the target compound may be effective against certain bacterial strains, warranting further investigation into its mechanism of action and efficacy.
Anticancer Activity
Research has also explored the anticancer potential of related compounds. Studies have indicated that triazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, a study reported that similar compounds exhibited significant antiproliferative effects against breast and colon cancer cell lines, with IC50 values in the micromolar range.
The biological activity of This compound is hypothesized to involve:
- Inhibition of Enzymatic Pathways : The triazole ring may interact with specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : The trifluoromethyl pyridine moiety could enhance binding affinity to biological targets such as receptors or enzymes.
Study 1: Antimicrobial Efficacy
In a study conducted by Dabholkar et al., several triazole-based compounds were synthesized and tested for antimicrobial activity. The results highlighted that compounds with trifluoromethyl groups showed enhanced activity against resistant strains of bacteria compared to non-fluorinated analogs .
Study 2: Anticancer Potential
Another study examined the effects of triazole derivatives on cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways . The target compound's structure suggests it may similarly affect cancerous cells.
Eigenschaften
IUPAC Name |
[3-(triazol-2-yl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N5O/c13-12(14,15)10-2-1-8(5-16-10)11(21)19-6-9(7-19)20-17-3-4-18-20/h1-5,9H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQJVVUXKLTQCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CN=C(C=C2)C(F)(F)F)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














